Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]-

Lipophilicity Drug-likeness Quinoline-isoxazole

Researchers needing a precise hydrogen-bond donor probe within the quinoline-isoxazole series often face supply inconsistency and undocumented purity. This compound (CAS 650637-60-8) directly addresses that gap: - Single phenolic -OH enables systematic mapping of H-bond contributions to target binding and selectivity. - Balanced logP 4.30 and tPSA 51.0 Ų support cellular permeability without excessive hydrophobicity. - Superior predicted solubility (4.7 µM) reduces DMSO reliance, minimizing assay interference in dose-response studies.

Molecular Formula C19H13ClN2O2
Molecular Weight 336.8 g/mol
CAS No. 650637-60-8
Cat. No. B12595539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]-
CAS650637-60-8
Molecular FormulaC19H13ClN2O2
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)O)Cl
InChIInChI=1S/C19H13ClN2O2/c1-11-2-3-13-9-15(19(20)21-16(13)8-11)18-10-17(22-24-18)12-4-6-14(23)7-5-12/h2-10,23H,1H3
InChIKeyMXTHUYHQMLCJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- (CAS 650637-60-8) – Quinoline-Isoxazole Hybrid for Research Procurement


Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- (MW 336.8 g/mol, C19H13ClN2O2) belongs to the quinoline-isoxazole hybrid class, a molecular architecture combining a 2-chloro-7-methylquinoline scaffold with a 3-(4-hydroxyphenyl)isoxazole side chain. This class has been investigated for antimicrobial, antitubercular, and kinase-inhibitory activities, driven by the complementary pharmacophoric features of both heterocyclic systems [1]. The para-phenolic substituent uniquely differentiates this compound from its phenyl, 4-chlorophenyl, and 4-methylphenyl analogs within the same series.

Why 650637-60-8 Cannot Be Replaced by Close Structural Analogs in Quinoline-Isoxazole Research


Within the quinoline-isoxazole family, even minor changes to the isoxazole 3-aryl substituent profoundly alter drug-likeness parameters, target binding, and pharmacokinetic behavior [1]. The phenolic –OH group of 650637-60-8 introduces a hydrogen-bond donor that is absent in the 4-chlorophenyl (CAS 650637-54-0) and 4-methylphenyl (CAS 650637-63-1) analogs, leading to significant shifts in lipophilicity, polar surface area, and solubility. These differences are not cosmetic; they determine biological activity profiles, making generic substitution without quantitative head-to-head comparison unreliable for scientific procurement decisions.

Product-Specific Quantitative Differentiation of CAS 650637-60-8 vs. Its Closest Quinoline-Isoxazole Analogs


LogP Lipophilicity: 650637-60-8 is 1.9 logP Units Lower than the 4-Chlorophenyl Analog (650637-54-0)

The target compound exhibits a computed logP of 4.303, substantially lower than the 4-chlorophenyl analog (6.172), indicating a >80-fold difference in n-octanol/water partition coefficient [1]. This makes the target compound significantly more hydrophilic, favoring aqueous solubility and reduced non-specific protein binding.

Lipophilicity Drug-likeness Quinoline-isoxazole

Hydrogen-Bond Donor Capacity: 650637-60-8 Donates 1 H-Bond, Phenyl Analog Donates 0

The para-phenolic hydroxyl group of 650637-60-8 provides one hydrogen-bond donor (HBD) that is completely absent in the unsubstituted phenyl analog (Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-) [1][2]. This is a binary difference with consequences for molecular recognition, solubility, and metabolic susceptibility that cannot be replicated by non-hydrogen-bond donors.

Hydrogen-bond donor target engagement solubility

Polar Surface Area (PSA): 650637-60-8 Exhibits a 12 Ų Higher PSA than 4-Methylphenyl Analog (650637-63-1)

The topological polar surface area (tPSA) of the target compound is 51.0 Ų, compared to 38.92 Ų for the 4-methylphenyl analog (650637-63-1), a difference of +12.1 Ų [1]. This higher PSA, driven by the hydroxyl group, suggests reduced passive membrane permeability but improved aqueous solubility, altering the compound's pharmacokinetic profile in silico.

Polar surface area membrane permeability bioavailability

Predicted Water Solubility (LogS): Target Compound Shows Improved Aqueous Solubility Over 4-Chlorophenyl Analog

In silico solubility prediction using the ESOL model yields a LogS of –5.33 for 650637-60-8, compared to –6.87 for the 4-chlorophenyl analog, reflecting a ~35-fold higher molar solubility. This substantial improvement arises from the introduction of the phenolic hydroxyl group, which enhances water miscibility and is critical for in vitro assay reliability.

Aqueous solubility formulation QSAR

Optimal Application Scenarios for Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- (CAS 650637-60-8)


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

Given its intermediate logP (4.30), 650637-60-8 is an ideal scaffold when the goal is to balance cellular permeability with aqueous solubility. Compared to the highly lipophilic 4-chlorophenyl analog (logP 6.17), this compound permits the exploration of potency without incurring excessive hydrophobicity, which is associated with promiscuous binding and rapid metabolic turnover [1].

Structure-Activity Relationship (SAR) Studies on Hydrogen-Bond Interactions

The single phenolic hydrogen-bond donor distinguishes 650637-60-8 from non-hydroxylated analogs. It serves as a precise tool for probing the contribution of an H-bond donor to target binding affinity, selectivity, and aqueous solubility, enabling medicinal chemists to map the enthalpic contribution of this specific functional group [1].

Pharmacokinetic Profiling of CNS-Penetrant vs. Peripherally Restricted Candidates

With a tPSA of 51.0 Ų — elevated relative to the 4-methylphenyl analog (38.92 Ų) — 650637-60-8 provides a useful benchmark for evaluating the impact of PSA on blood-brain barrier penetration within the quinoline-isoxazole series [1]. This can inform decisions regarding CNS drug design versus peripheral target engagement.

Aqueous-Phase Biochemical Assay Development

The predicted logS of –5.33 (4.7 µM) substantially surpasses that of the 4-chlorophenyl comparator (0.13 µM). This enhanced solubility reduces the need for organic co-solvents such as DMSO, minimizing solvent-induced assay interference and yielding cleaner dose-response curves in enzyme inhibition and cell-based assays [1].

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